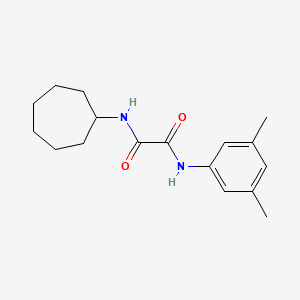

N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide, while not directly synthesized or characterized in the provided papers, is related to the class of compounds discussed in the research. These papers focus on the synthesis and characterization of various amide derivatives, which are structurally related to oxamides. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is reported, with a variety of aryl substituents including phenyl and naphthalen-1yl groups . Additionally, N-hydroxyamide-containing heterocycles have been prepared and found to be effective additives for peptide synthesis . These studies contribute to the broader understanding of amide chemistry, which is relevant to the analysis of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide.

Synthesis Analysis

The synthesis of related compounds involves the use of different reagents and conditions to introduce the desired functional groups onto the cyclohexane or heterocyclic rings. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is likely to involve the reaction of cyclohexanecarboxamide with aryl isothiocyanates to introduce the arylcarbamothioyl moiety . Similarly, the preparation of N-hydroxyamide-containing heterocycles would involve the formation of the hydroxyamide group, which is a key functional group in oxamides . These methods could potentially be adapted for the synthesis of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and physical properties. The molecular structure of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide would similarly be influenced by its substituents and the conformation of the cycloheptyl ring.

Chemical Reactions Analysis

The papers describe various chemical reactions involving amide derivatives. For example, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides under different conditions to form benzoxazines is discussed . Additionally, reactions leading to the formation of various heterocyclic rings from enaminone derivatives are reported . These reactions demonstrate the reactivity of amide and related functional groups, which could be extrapolated to predict the chemical behavior of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives are influenced by their molecular structure. The intramolecular hydrogen bond observed in the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide stabilizes the molecular conformation and could affect properties such as solubility and melting point . The effectiveness of N-hydroxyamide-containing heterocycles as additives for peptide synthesis suggests that these compounds have favorable reactivity profiles . The properties of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide would similarly depend on its molecular conformation and the presence of intramolecular interactions.

Orientations Futures

Propriétés

IUPAC Name |

N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-12-9-13(2)11-15(10-12)19-17(21)16(20)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOLEVIZRNWJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)

amine](/img/structure/B2544264.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)